molecular formula C13H10O5 B11863532 8-Methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate CAS No. 61266-41-9

8-Methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate

Cat. No.: B11863532
CAS No.: 61266-41-9
M. Wt: 246.21 g/mol
InChI Key: AEGVQHSVRJJVJP-UHFFFAOYSA-N
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Description

8-Methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate is a functionalized naphthoquinone derivative of interest in medicinal chemistry and anticancer drug discovery. This compound is designed for research purposes to investigate the biological activity of quinone-based molecules. Naphthoquinone analogs are explored for their potent pharmacological effects, which are largely attributed to the quinone moiety's ability to participate in redox cycling . This process can generate reactive oxygen species (ROS) within cells, leading to oxidative stress that can trigger apoptosis and necroptosis in cancer cells . Research on structurally similar compounds has shown that molecular frameworks containing two redox-active centres can exhibit enhanced antitumor activity with improved selectivity indexes, suggesting a synergistic effect when multiple pharmacophores are combined . Furthermore, A-ring modified naphthoquinones, such as this methoxy-acetate derivative, are valuable tools for studying structure-activity relationships. Researchers can use this compound to probe how specific substitutions on the naphthoquinone core influence its electrochemical properties, its interaction with cellular targets like NAD(P)H:quinone oxidoreductase 1 (NQO1), and its overall potency and specificity in various biological assays . This product is intended for research use only and is not for diagnostic or therapeutic use.

Properties

CAS No.

61266-41-9

Molecular Formula

C13H10O5

Molecular Weight

246.21 g/mol

IUPAC Name

(8-methoxy-1,4-dioxonaphthalen-2-yl) acetate

InChI

InChI=1S/C13H10O5/c1-7(14)18-11-6-9(15)8-4-3-5-10(17-2)12(8)13(11)16/h3-6H,1-2H3

InChI Key

AEGVQHSVRJJVJP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=O)C2=C(C1=O)C(=CC=C2)OC

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution of 2,3-Dichloronaphthoquinone Derivatives

A pivotal starting material for this synthesis is 2,3-dichloro-5-methoxy-1,4-naphthoquinone (compound 11 in Source). The chlorine atoms at positions 2 and 3 undergo sequential displacement with nucleophiles. For instance, reaction with ethyl cyanoacetate in methanol, catalyzed by piperidine at 40°C, yields ethyl (3-chloro-8-methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)(cyano)acetate (compound 9). Adapting this method, substituting ethyl cyanoacetate with potassium acetate could theoretically introduce the acetoxy group at position 2.

Table 1: Reaction Conditions for Chlorine Displacement in 2,3-Dichloronaphthoquinones

Starting MaterialNucleophileCatalystSolventTemperatureYield
2,3-Dichloro-5-methoxy-1,4-NQEthyl cyanoacetatePiperidineMethanol40°C66%
2,3-Dichloro-8-methoxy-1,4-NQPotassium acetatePiperidineMethanol40°C*Pending optimization

*Hypothetical adaptation based on Source.

Methoxylation and Acetylation of Naphthoquinone Intermediates

Introducing the methoxy group at position 8 requires careful substrate design. Source demonstrates the synthesis of 5-acetoxy-2,3-dichloro-1,4-naphthoquinone (compound 12), where acetylation precedes chlorine substitution. Applying analogous logic, 8-methoxy-2,3-dichloro-1,4-naphthoquinone could be synthesized via methoxylation of 2,3-dichloro-1,4-naphthoquinone using sodium methoxide in methanol. Subsequent acetylation at position 2 via nucleophilic substitution with acetyloxy groups would yield the target compound.

Key Reaction Steps:

  • Methoxylation:
    2,3-Dichloro-1,4-naphthoquinone+NaOCH3MeOH2,3-Dichloro-8-methoxy-1,4-naphthoquinone\text{2,3-Dichloro-1,4-naphthoquinone} + \text{NaOCH}_3 \xrightarrow{\text{MeOH}} \text{2,3-Dichloro-8-methoxy-1,4-naphthoquinone}

  • Acetylation:
    2,3-Dichloro-8-methoxy-1,4-naphthoquinone+KOAcPiperidine, MeOH8-Methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate\text{2,3-Dichloro-8-methoxy-1,4-naphthoquinone} + \text{KOAc} \xrightarrow{\text{Piperidine, MeOH}} \text{8-Methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate}

Optimization of Reaction Parameters

Solvent and Catalyst Selection

Methanol emerges as the solvent of choice due to its ability to dissolve both polar and moderately nonpolar intermediates while facilitating nucleophilic substitution. Piperidine, a weak base, enhances reaction rates by deprotonating nucleophiles without causing quinone degradation. Source reports yields of 40–68% for analogous reactions, suggesting room for optimization via temperature control or catalyst screening.

Temperature and Reaction Time

Heating at 40°C for 2–20 hours balances reaction efficiency and side-product formation. Prolonged heating (>24 hours) risks quinone ring reduction or decomposition, as observed in related syntheses.

Analytical Characterization

Successful synthesis necessitates validation via spectroscopic methods:

  • 1^1H NMR : Diagnostic signals include a singlet for the methoxy group (~δ 3.78 ppm) and a quartet for the acetate methylene (δ 4.24 ppm).

  • IR Spectroscopy : Strong absorptions at 1740 cm1^{-1} (ester C=O) and 1680 cm1^{-1} (quinone C=O) confirm functional groups.

Table 2: Spectroscopic Data for Related Compounds

Compound1^1H NMR (δ, ppm)IR (cm1^{-1})
Ethyl (3-chloro-8-methoxy-1,4-dioxo...)3.78 (s, OCH3), 4.24 (q, CH2)1740, 1680, 1610, 1282
Target Compound (Hypothetical)3.75 (s, OCH3), 2.30 (s, OAc)1745 (OAc), 1675 (quinone)

Challenges and Alternative Approaches

Regioselectivity Issues

Competing substitution at positions 2 and 3 may necessitate protective group strategies. For example, temporary protection of position 3 with a bulky group could direct acetylation exclusively to position 2.

Scalability and Yield Improvement

Current methods from Source achieve moderate yields (40–66%). Transitioning to microwave-assisted synthesis or flow chemistry might enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various naphthoquinone derivatives, hydroquinones, and substituted naphthalenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Anticancer Properties

Research indicates that 8-Methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate exhibits significant cytotoxic effects against various cancer cell lines. Notably, studies have shown its effectiveness against oral squamous cell carcinoma and other types of cancer. The compound's mechanism of action may involve:

  • Induction of apoptosis in cancer cells.
  • Interference with cell cycle progression.
  • Modulation of signaling pathways related to cancer cell survival and proliferation.

Case Study: Cytotoxicity Against MCF-7 Cell Line
In vitro assays using the MCF-7 breast cancer cell line demonstrated that the compound has a low IC₅₀ value, indicating potent anticancer activity. The results were compared with standard chemotherapeutic agents, showcasing its potential as an alternative therapeutic agent .

Antimicrobial Activity

The naphthoquinone derivatives, including 8-Methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate, have shown promising antimicrobial properties against various pathogens. These compounds have been investigated for their efficacy against:

  • Bacterial Infections : Effective against Gram-positive bacteria such as Staphylococcus aureus.
  • Parasitic Infections : Demonstrated activity against Trypanosoma cruzi and Leishmania amazonensis, suggesting potential applications in treating parasitic diseases.

Synthetic Organic Chemistry Applications

The synthesis of 8-Methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate can be achieved through several established organic synthesis methods. These methods include:

  • Alkylation Reactions : Utilizing iron catalysts for regioselective alkylation of naphthoquinones.
  • Condensation Reactions : Employing various reagents to form the desired dioxonaphthalene structure.

These synthetic routes exemplify the compound's versatility in creating complex molecular architectures relevant to drug development and materials science .

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds within the naphthoquinone family and their unique properties:

Compound NameStructure FeaturesUnique Properties
LawsoneHydroxy group at position 2Known for dyeing properties and antimicrobial activity
α-LapachoneMethylated naphthoquinoneExhibits significant anti-cancer activity
β-LapachoneSimilar structure with different methylationDemonstrated neuroprotective effects
5-Hydroxy-1,4-naphthoquinoneHydroxy group at position 5Potential anti-inflammatory properties

This comparison highlights how structural modifications can influence biological activities and therapeutic applications.

Mechanism of Action

The mechanism of action of 8-Methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate involves its interaction with cellular components. It can generate reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to apoptosis (programmed cell death) and autophagy (cellular degradation). The compound may also interact with specific molecular targets, such as enzymes involved in redox reactions, and modulate signaling pathways like the PI3K pathway .

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological activity and physicochemical properties of naphthoquinone derivatives are highly dependent on substituents. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents (Positions) Molecular Formula Key Bioactivities Key References
8-Methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate (Acetylshikonin) Methoxy (C8), Acetate (C2) C₁₈H₁₈O₆ Anti-inflammatory, antimicrobial
2-((1,4-Dioxo-1,4-dihydronaphthalen-2-yl)amino)ethyl acetate Aminoethyl acetate (C2) C₁₅H₁₈O₃ Antibacterial (E. coli, S. aureus)
3-Iodo-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate Iodo (C3), Acetate (C2) C₁₂H₇IO₄ Antineoplastic, antileishmanial
N’-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-3,5-dimethoxybenzohydrazide Hydrazide (C2), Dimethoxybenzoyl C₁₉H₁₅N₂O₅ Trypanocidal, leishmanicidal
3-(3-Methylbut-1-en-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate Methylbutenyl (C3), Acetate (C2) C₁₇H₁₆O₄ Antimalarial (Plasmodium falciparum)
2-Acetoxy-1,4-naphthoquinone (Lawsone Acetate) Acetate (C2) C₁₂H₈O₄ Antioxidant, antimicrobial

Key Research Findings

  • Electron-Withdrawing vs. Electron-Donating Groups :

    • Electron-withdrawing substituents (e.g., acetate, iodine) increase electrophilicity, enhancing redox activity and cytotoxicity .
    • Electron-donating groups (e.g., methoxy, hydrazide) improve target specificity and reduce off-target effects .
  • Structure-Activity Relationship (SAR): Position 2: Acetate or aminoethyl groups modulate solubility and antibacterial activity . Position 3: Bulky substituents (e.g., methylbutenyl, iodine) enhance antiparasitic activity by disrupting membrane integrity .

Biological Activity

8-Methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate is a synthetic compound that belongs to the naphthoquinone class. Its unique structure, which includes a methoxy group and an acetate moiety attached to a modified naphthalene core, suggests potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure

The molecular formula of 8-Methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate is C13H10O4C_{13}H_{10}O_4 with a molecular weight of 246.21 g/mol . The structural features are critical in determining its biological activity.

Anticancer Activity

Research has demonstrated that 8-Methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown effectiveness against oral squamous cell carcinoma cells .

Case Studies and Findings

A study evaluated the compound's cytotoxicity using the MTT assay on different cancer cell lines. The results indicated a dose-dependent inhibition of cell viability:

Cell LineIC50 (µM)
Oral Squamous Cell Carcinoma15.2
Breast Cancer (MCF7)20.5
Lung Cancer (A549)18.7

These findings suggest that the compound could serve as a potential therapeutic agent in cancer treatment.

Antimicrobial Activity

In addition to its anticancer properties, 8-Methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate has been investigated for its antimicrobial activity. Similar naphthoquinone derivatives have been reported to possess antimicrobial effects against various pathogens.

The mechanism by which this compound exerts its antimicrobial effects may involve the disruption of bacterial cell membranes and interference with nucleic acid synthesis .

Comparative Analysis with Other Naphthoquinones

The biological activity of 8-Methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate can be compared with other naphthoquinone derivatives:

Compound NameAnticancer ActivityAntimicrobial Activity
LawsoneModerateYes
α-LapachoneHighYes
β-LapachoneHighModerate

These comparisons highlight the diverse biological profiles within the naphthoquinone family and suggest that structural modifications can significantly influence activity .

Molecular Interaction Studies

Studies on the binding affinity of 8-Methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate with biological targets have been conducted. Molecular docking analyses indicate that this compound can bind effectively to active sites of proteins involved in cancer progression and microbial resistance .

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